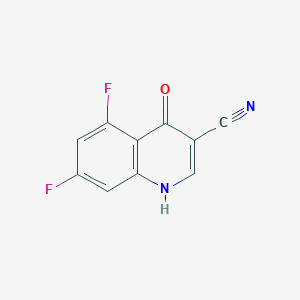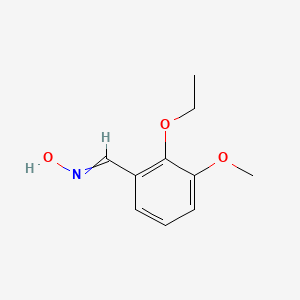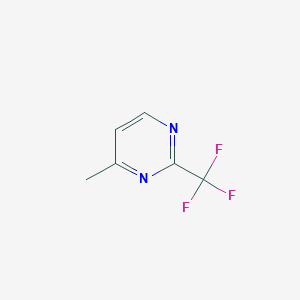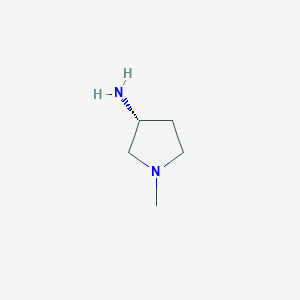
5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile
説明
The compound "5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile" is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms can significantly alter the physical and chemical properties of a molecule, often leading to enhanced biological activity and metabolic stability.
Synthesis Analysis
The synthesis of fluorinated quinoline derivatives can be achieved through various methods. For instance, polyfluorinated 4-hydroxyquinolin-2(1H)-ones can be synthesized from o-alkynylaniline derivatives and CO2, mediated by DBU and AgNO3 in acetonitrile under mild conditions . This method provides a convenient and efficient route to prepare fluorinated heterocycles. Another approach involves the reaction of 7-acetoxyquinoline with trifluorosulfonate esters of primary alcohols, followed by acid hydrolysis, to yield 1-substituted-7-hydroxyquinolines . Additionally, multi-component synthesis methods have been employed to create substituted quinoline derivatives, as seen in the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile and N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyridine ring. The introduction of substituents such as amino, hydroxy, and nitrile groups can influence the molecular conformation and electronic distribution. For example, the crystal structure of a hexahydroquinoline derivative revealed that the dihydropyridine and cyclohexene rings adopt sofa conformations, with the planar atoms of the dihydropyridine ring forming a dihedral angle with the benzene ring .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, ring-opening, and sequential ring-closing reactions, as demonstrated by the synthesis of 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives . These reactions often involve readily available materials and mild conditions, leading to a broad substrate scope and good yields. The reactivity of these compounds can be further explored through reactions such as the Mannich reaction, which has been used to synthesize N-morpholinomethyl-amino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. For instance, the presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule. The spectroscopic properties, such as FT-IR and NMR, provide insights into the functional groups and electronic environment within the molecule . The photophysical properties, including absorption and emission spectra, are also important, with some quinoline derivatives showing potential as fluorescent materials . Additionally, the nonlinear optical properties and thermal stability of these compounds can be significant for their applications in materials science .
科学的研究の応用
Corrosion Inhibition:
- Quinoline derivatives, including variations like 2-amino-7-hydroxy-4-phenyl-1,4-dihydroquinoline-3-carbonitrile, have been investigated for their corrosion inhibition properties on iron. Using quantum chemical and molecular dynamics simulation approaches, their effectiveness in preventing corrosion has been demonstrated (Erdoğan et al., 2017).
- Another study focused on quinoline derivatives as green corrosion inhibitors for mild steel in acidic media, revealing their significant efficiency and the nature of their interaction with metal surfaces (Singh, Srivastava, & Quraishi, 2016).
Synthesis and Characterization:
- Research has been conducted on synthesizing new derivatives of quinoline, such as substituted cinnoline and benzo[h]cinnoline derivatives, starting from various precursors (Gomaa, 2003).
- The synthesis of polyfluorinated 4‑hydroxyquinolin-2(1H)‑ones, including a process involving carbon dioxide, was studied, highlighting a methodology for preparing fluorinated heterocycles (Politanskaya, Tretyakov, & Xi, 2021).
Optoelectronic Applications:
- Ternary zinc complexes incorporating 5,7-dimethyl-8-hydroxyquinoline and 2-carbonitrile-8-hydroxyquinoline have been synthesized and applied in organic light emitting devices (OLEDs). Their high thermal stability and good film-forming properties make them suitable for use in multilayered device structures (Kumar et al., 2014).
Pharmacological and Biological Studies:
- Various quinoline derivatives, such as 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles, have been synthesized and evaluated for their potential as irreversible inhibitors of certain kinases, with implications for cancer treatment (Wissner et al., 2003).
- The antibacterial activity of newly synthesized pyran derivatives based on 8-hydroxyquinoline was investigated, demonstrating potential against various Gram-positive and Gram-negative bacterial strains (Rbaa et al., 2019).
Material Science:
- Studies on the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes provide insights into the bioavailability and toxicity of hydrophobic ionogenic organic compounds in combination with metals, relevant in environmental and material sciences (Kaiser & Escher, 2006).
Safety And Hazards
特性
IUPAC Name |
5,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F2N2O/c11-6-1-7(12)9-8(2-6)14-4-5(3-13)10(9)15/h1-2,4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFRDVZHEZZMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C(C2=O)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610624 | |
| Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile | |
CAS RN |
541505-11-7 | |
| Record name | 5,7-Difluoro-4-hydroxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541505-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)
![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)



![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)




